4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine
Overview
Description
4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrophenyl group, and a sulfonyl-dimethylmorpholine framework. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Nitration: The benzylpiperazine derivative undergoes nitration to introduce the nitro group at the desired position.
Sulfonylation: The nitrobenzylpiperazine is then subjected to sulfonylation using a sulfonyl chloride reagent.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with 2,6-dimethylmorpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. The sulfonyl-dimethylmorpholine framework provides stability and enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated for its potential as carbonic anhydrase inhibitors.
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Synthesized as potential antifungal agents.
Uniqueness
What sets 4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-2,6-dimethylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-18-15-26(16-19(2)32-18)33(30,31)23-14-21(27(28)29)8-9-22(23)25-12-10-24(11-13-25)17-20-6-4-3-5-7-20/h3-9,14,18-19H,10-13,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMGSZDGXMQOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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